molecular formula C18H16ClF3N2O2 B2941810 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034578-06-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2941810
CAS No.: 2034578-06-6
M. Wt: 384.78
InChI Key: VXJWBKNEMUIZCO-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic methanone derivative featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a 4-(trifluoromethyl)phenyl ketone moiety. Its molecular formula is C₁₈H₁₄ClF₃N₂O₂, with a calculated molecular weight of 390.77 g/mol. The compound’s structure combines a halogenated pyridine ring (3-chloro substitution) and a trifluoromethylphenyl group, which are critical for electronic and steric properties.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-15-11-23-8-5-16(15)26-14-6-9-24(10-7-14)17(25)12-1-3-13(4-2-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWBKNEMUIZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:

  • Starting Materials: : Begin with 3-chloropyridine, piperidine, and 4-(trifluoromethyl)benzoyl chloride.

  • Formation of Intermediate: : React 3-chloropyridine with piperidine to form the intermediate 3-chloropyridin-4-yloxypiperidine.

  • Final Coupling Reaction: : Combine the intermediate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.

Reaction Conditions: : The reactions are usually carried out in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane) at temperatures ranging from 0°C to room temperature. The reactions are monitored using techniques like TLC (Thin Layer Chromatography) and the final product is purified using methods such as column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, these reactions are optimized for high yield and purity. Scale-up may involve using larger reactors and automated systems to control temperature, pressure, and reaction times. Industrial production often prioritizes cost-effectiveness and efficiency, ensuring the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone can undergo a variety of chemical reactions, including:

  • Oxidation: : Transforming the piperidinyl group into a corresponding N-oxide.

  • Reduction: : Reducing the carbonyl group to produce an alcohol derivative.

  • Substitution: : Replacing the chlorine atom on the pyridine ring with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The reactions typically yield derivatives such as N-oxide compounds, alcohols, or substituted pyridines, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

Biology

The compound is explored for its potential biological activities. Researchers investigate its interactions with various enzymes and receptors, assessing its suitability as a lead compound for drug development.

Medicine

In medicine, its derivatives are studied for potential therapeutic applications, including as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industrial applications, the compound is used in the formulation of specialty chemicals, including agrochemicals and polymers, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity or function. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the compound, contributing to its bioactivity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several methanone derivatives documented in the evidence. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Chloropyridin-4-yloxy, 4-(trifluoromethyl)phenyl C₁₈H₁₄ClF₃N₂O₂ 390.77 Piperidine, trifluoromethyl, chloropyridine
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) Pyrimidin-2-yl, 4-chlorophenyl C₁₆H₁₄ClN₃O 302.10 Piperidine, pyrimidine, chlorophenyl
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone Tetrahydrofuran-3-yl, 4-chlorophenyl C₁₁H₁₁ClO₂ 211.05 Tetrahydrofuran, chlorophenyl
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][thiazol-5-yl]methanone 4-Chlorophenyl-hydroxypiperidine, thiazolyl, 4-methoxyphenyl C₂₆H₂₄ClN₃O₃S 494.00 Piperidine, thiazole, methoxyphenyl, hydroxyl
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl-phenyl-cyclopropylmethanone Cyclopropyl, 4-chlorophenyl-hydroxypiperidine C₂₁H₂₂ClNO₂ 356.86 Piperidine, cyclopropane, hydroxyl, chlorophenyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups in other analogs .
Physical and Spectral Properties
Property Target Compound (4-Chlorophenyl)(pyrimidin-2-yl)methanone (11) Thiazolyl Methanone
Melting Point (°C) Not reported 90–92 Not reported
1H NMR (δ ppm) Expected aromatic peaks 7.2–8.1 (pyrimidine, chlorophenyl) 6.8–8.2 (thiazole, methoxy)
FTIR (cm⁻¹) C=O ~1680, C-F ~1250 C=O ~1675, C-Cl ~750 C=O ~1685, S-C ~650
  • Trifluoromethyl vs. Chlorine : The C-F stretching (~1250 cm⁻¹) in the target compound distinguishes it from C-Cl (~750 cm⁻¹) in chlorophenyl analogs .
  • Thermal Stability : The absence of hydroxyl groups (cf. ) may increase the target compound’s thermal stability, though melting point data are unavailable for confirmation.

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of:

  • A piperidine ring which is a common structure in many pharmacologically active compounds.
  • A 3-chloropyridinyl oxy group that may enhance its interaction with biological targets.
  • A trifluoromethyl phenyl group , known for increasing lipophilicity and potentially affecting the compound's pharmacokinetics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Protein Interaction : The compound may act as a ligand, influencing protein functions and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, particularly against mycobacterial strains, which are significant in the context of tuberculosis treatment.
  • Kinase Inhibition : Similar compounds have been noted for their ability to inhibit serine-threonine kinases, which play critical roles in cell signaling and proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives with similar structural features exhibit varying degrees of activity against Mycobacterium smegmatis and Mycobacterium abscessus. For instance:

  • Case Study 1 : A related derivative was tested against M. smegmatis with no significant growth inhibition observed at concentrations up to 100 µM .
  • Case Study 2 : Another study highlighted the anti-mycobacterial activity of dinitrobenzamide derivatives, suggesting that modifications to the piperidine structure could enhance efficacy .

Kinase Inhibition

The potential for this compound to act as a kinase inhibitor is supported by findings from related piperidine compounds:

  • Case Study 3 : Research indicated that certain piperidine derivatives effectively inhibit p70S6K and Akt pathways, which are crucial in cancer biology and metabolic diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine + ChloropyridineModerate anti-mycobacterial activity
Compound BPiperidine + TrifluoromethylStrong kinase inhibition
Compound CPiperidine + FluorophenylAnticoccidial properties

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
BaseNaOH (1.2 eq)
Reaction Time12–24 hrs at 25°C
PurificationSilica gel chromatography

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueApplicationReference
HPLC (C18)Quantify impurities ≤1%
1^1H NMR (400 MHz)Confirm piperidine/aryl protons
HRMS (ESI+)Verify molecular ion [M+H]+^+

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